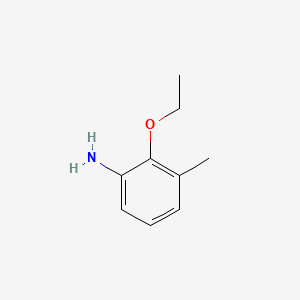

2-Ethoxy-3-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Ethoxy-3-methylaniline” is a chemical compound with the CAS Number: 1352318-44-5 . It has a molecular weight of 151.21 .

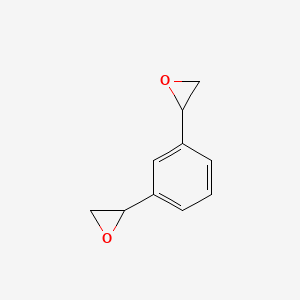

Molecular Structure Analysis

The InChI code for “2-Ethoxy-3-methylaniline” is 1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Spectroscopic Analysis and DFT Calculations

2-Ethoxy-3-methylaniline has been utilized in the synthesis and characterization of complex organic molecules. In a study by Yıldırım et al. (2016), this compound was synthesized and characterized using single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods. The research provided detailed insights into the molecular geometries, intra- and inter-molecular interactions, characteristic infrared bands, electronic bands, and non-linear optical properties of the compounds, highlighting their potential in further studies of non-linear optical materials and other applications in materials science Yıldırım et al., 2016.

Electropolymerization and Conductive Polymers

The electropolymerization of derivatives of 2-Ethoxy-3-methylaniline has been explored for the development of conductive polymers. Mazur (2007) reported on the chemical polymerization of 2-methoxyaniline and 2-methylaniline in a two-phase water/pentane system, producing amorphous materials and exploring their potential applications in conductive materials and electroactive films Mazur, 2007.

Photophysical and Photochemical Properties for PDT

In the realm of photodynamic therapy (PDT) for cancer treatment, derivatives of 2-Ethoxy-3-methylaniline have been investigated. Çakır et al. (2015) synthesized zinc(ii) phthalocyanines derivatives, demonstrating their amphiphilic behavior, high solubility in organic and aqueous solutions, and potential as photosensitizers in PDT. The study provided valuable information on the photophysical (fluorescence quantum yields and lifetimes) and photochemical (singlet oxygen and photodegradation quantum yields) properties of these novel compounds Çakır et al., 2015.

Electrorheological Applications

Polyaniline (PANI) derivatives synthesized from various monomers, including o-methoxyaniline and o-ethoxyaniline, were examined for their electrorheological (ER) applications by Kim et al. (2001). This study revealed how the electrical conductivity and ER properties of suspensions could be influenced by the type of substituents in the polymer chain, suggesting their utility in developing ER fluids Kim et al., 2001.

Safety and Hazards

Mecanismo De Acción

Mode of Action

As an aniline derivative, it may undergo various chemical reactions such as nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethoxy-3-methylaniline . These factors include temperature, pH, and the presence of other compounds.

Propiedades

IUPAC Name |

2-ethoxy-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBOMTKEAQCJGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718327 |

Source

|

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-methylaniline | |

CAS RN |

1352318-44-5 |

Source

|

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)